Xenovulene A is a unique meroterpenoid compound produced by the fungus Acremonium strictum. It has garnered attention due to its complex biosynthetic pathways and potential biological activities. The compound is classified within the tropolone sesquiterpenoid family, which includes various biologically active secondary metabolites derived from fungi. Xenovulene A is notable for its structural complexity and the specific biosynthetic gene clusters responsible for its production.
Xenovulene A was first identified in Acremonium strictum, a fungus known for its diverse metabolic capabilities. The strain used for the study, Acremonium strictum IMI 501407, was obtained from the Centre for Agriculture and Bioscience International. Under specific fermentation conditions, the production of xenovulene A was confirmed through liquid chromatography-mass spectrometry analysis, followed by purification and characterization using nuclear magnetic resonance spectroscopy.
Xenovulene A belongs to the class of meroterpenoids, which are hybrid compounds derived from both terpenoid and non-terpenoid precursors. Specifically, it is categorized under tropolone sesquiterpenoids, which are characterized by their sesquiterpene backbone combined with a tropolone moiety. This classification highlights its origin from complex biosynthetic pathways involving polyketide synthases and other enzymatic processes.
The biosynthesis of xenovulene A involves a series of enzymatic reactions facilitated by specific biosynthetic gene clusters. The key steps include:
The combinatorial biosynthesis approach has been employed to engineer pathways in Aspergillus oryzae, allowing for the production of various analogs of xenovulene A through gene recombination and pathway optimization.
Xenovulene A has a complex molecular structure characterized by a sesquiterpene backbone fused with a tropolone ring. Its molecular formula is , and it exhibits several stereocenters that contribute to its unique chemical properties.
The synthesis of xenovulene A involves multiple chemical transformations:
The reactions are characterized by high specificity and selectivity, often requiring precise control over reaction conditions to favor desired products over undesired side products.
The mechanism by which xenovulene A exerts its biological effects involves interactions at the molecular level with various biological targets. The compound's structure allows it to participate in enzyme inhibition or modulation pathways, potentially influencing cellular processes such as apoptosis or cell cycle regulation.
Research indicates that xenovulene A may interact with specific receptors or enzymes, leading to downstream effects that could be beneficial in therapeutic contexts.
Studies have shown that compounds within the tropolone family exhibit significant biological activities, including antimicrobial and anticancer properties, suggesting potential applications for xenovulene A in medicinal chemistry.
Xenovulene A holds promise for various scientific applications:
Xenovulene A was initially isolated from the filamentous fungus Acremonium strictum IMI 501407, with early studies highlighting its potent bioactivity at GABAA receptors [1]. Genomic sequencing later revealed significant discrepancies between the producer strain and known Acremonium species. Average Nucleotide Identity (ANI) analyses demonstrated less than 97% similarity to Sarocladium strictum and Sarocladium kiliense, leading to its reclassification as Sarocladium schorii—a novel species within the genus Sarocladium [1] [5]. This taxonomic revision was critical for accurate biosynthetic studies, as early attempts to manipulate the native strain were hampered by inefficient transformation protocols.
Genome mining of S. schorii identified a 49-kb biosynthetic gene cluster (BGC) spanning 1.6 Mb of scaffold sequence. This BGC encodes a non-reducing polyketide synthase (NR-PKS, aspks1), terpene cyclases, and oxidative enzymes, resembling fungal tropolone pathways but with unique tailoring genes. Crucially, knockout of aspks1 abolished xenovulene A production, confirming its essential role [1] [5]. Heterologous reconstitution in Aspergillus oryzae enabled functional characterization of the pathway, circumventing genetic intractability in the native host [1].
Table 1: Key Genes in Xenovulene A Biosynthetic Gene Cluster
Gene | Function | Homology |
---|---|---|
aspks1 | Non-reducing polyketide synthase; produces 3-methylorcinaldehyde | Similar to TropA in fungal tropolone pathways |
asL1 | FAD-dependent salicylate hydroxylase | Homolog of TropB |
asL3 | Non-heme iron dioxygenase | Homolog of TropC |
asR6 | Terpene cyclase; converts FPP to humulene | No significant homology to known cyclases |
asR2 | Cytochrome P450 monooxygenase | Homolog of TropD |
Xenovulene A (C24H30O4) belongs to the meroterpenoid class, characterized by hybrid biosynthetic origins involving polyketide and terpenoid precursors. Its core structure derives from a humulene sesquiterpene (C15) fused to a rearranged polyketide-derived cyclopentenone moiety (C9) [1] [4]. Stable isotope labeling studies confirmed these building blocks: acetate units furnish the polyketide fragment, while mevalonate pathways generate the terpenoid component [5].
The biosynthesis initiates with the NR-PKS AspKS1 synthesizing 3-methylorcinaldehyde, which undergoes oxidative dearomatization and ring expansion via AsL1 (FAD-dependent monooxygenase) and AsL3 (dioxygenase) to form a tropolone intermediate. A novel terpene cyclase, AsR6, then cyclizes farnesyl pyrophosphate (FPP) into humulene. Subsequent fusion involves two key enzymatic steps:
Unlike related meroterpenoids (e.g., eupenifeldin), xenovulene A lacks bistropolone units and exhibits a unique tetracyclic ring system. Its biosynthesis shares limited homology with other fungal pathways, emphasizing enzymatic innovations in S. schorii [4] [5].
Xenovulene A exhibits nanomolar affinity (Ki = 7–40 nM) for the benzodiazepine-binding site of GABAA receptors, despite minimal structural resemblance to classical benzodiazepines [2] [7]. Electrophysiological studies in rat neuronal membranes and recombinant receptors demonstrate its activity as a positive allosteric modulator (PAM):
Mechanistically, xenovulene A binds at the α-γ interface of GABAA receptors, distinct from the GABA-binding site but overlapping with benzodiazepine modulators. Flumazenil, a competitive benzodiazepine antagonist, reverses its effects, confirming shared allosteric regulation [2] [7]. Comparative studies rank its potency (EC50 = 0.05 µM) below diazepam (EC50 = 0.03 µM) but above flurazepam (EC50 = 0.17 µM) in enhancing GABAergic currents [2]. This profile suggests therapeutic potential for depression and anxiety with reduced addiction liability, though clinical validation remains pending [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7